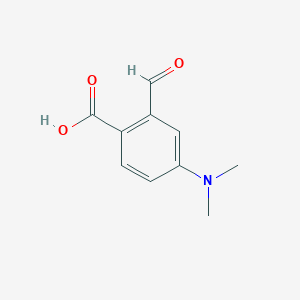

4-(Dimethylamino)-2-formylbenzoic acid

Description

Properties

IUPAC Name |

4-(dimethylamino)-2-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(2)8-3-4-9(10(13)14)7(5-8)6-12/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPALZUKWFZJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Synthetic Utility of 4 Dimethylamino 2 Formylbenzoic Acid

Strategic Functional Group Reactivity

4-(Dimethylamino)-2-formylbenzoic acid is a trifunctional organic compound featuring an aldehyde, a carboxylic acid, and a tertiary amine (dimethylamino) group. The strategic placement of these functional groups on a benzene (B151609) ring imparts a unique and versatile reactivity profile, making it a valuable building block in organic synthesis. The electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing aldehyde and carboxyl groups significantly influences the reactivity of each site.

The aldehyde group is a primary site for carbon-carbon and carbon-heteroatom bond formation through various condensation and addition reactions.

Condensation Reactions: The aldehyde functionality readily participates in condensation reactions with active methylene compounds. A prominent example is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com In this reaction, the aldehyde carbon acts as an electrophile. The presence of the electron-donating dimethylamino group at the para-position can decrease the electrophilicity of the aldehyde, potentially requiring specific catalysts or conditions to drive the reaction to completion. arkat-usa.org

Another key condensation reaction is the Wittig reaction, which converts aldehydes into alkenes using a phosphonium ylide (Wittig reagent). masterorganicchemistry.comwikipedia.org This reaction is a reliable method for forming a C=C double bond at the position of the carbonyl group. chemistry-online.com The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, depends on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Addition Reactions: The aldehyde can undergo nucleophilic addition reactions. For instance, in reductive amination, the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ to yield a more complex amine. This process is a powerful tool for constructing C-N bonds. The Strecker synthesis is another example, involving the reaction of the aldehyde with an amine and a cyanide source to produce α-aminonitriles, which are precursors to amino acids. researchgate.net

| Reaction Type | Reagent(s) | Product Type | Key Features |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., malonic acid, ethyl cyanoacetate), basic catalyst (e.g., piperidine, pyridine) | α,β-Unsaturated carbonyl compound | Forms a new C=C bond. Often followed by spontaneous dehydration. wikipedia.orgsigmaaldrich.com |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene | Converts C=O to C=C. Stereoselectivity depends on ylide stability. wikipedia.orgchemistry-online.com |

| Reductive Amination | Amine (RNH₂ or R₂NH), reducing agent (e.g., NaBH₃CN, H₂/catalyst) | Substituted Amine | Forms a new C-N single bond via an imine intermediate. acs.org |

| Strecker Synthesis | Amine (RNH₂), Cyanide source (e.g., NaCN, TMSCN) | α-Aminonitrile | Precursor for the synthesis of amino acids. researchgate.net |

The carboxylic acid group is primarily involved in nucleophilic acyl substitution reactions, allowing for its conversion into esters, amides, and other acid derivatives. msu.edu

Esterification: The most common reaction of the carboxylic acid group is esterification, typically achieved by reacting it with an alcohol in the presence of an acid catalyst. iajpr.com This equilibrium-driven process, known as the Fischer esterification, often requires using the alcohol as a solvent or removing the water byproduct to drive the reaction toward the ester product. masterorganicchemistry.commasterorganicchemistry.com Alternatively, the Steglich esterification utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction under milder conditions. nih.gov

Amidation: The direct reaction of the carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." This is commonly done using peptide coupling reagents like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. libretexts.org It is worth noting that amidation reactions on similar structures, such as 4-formylbenzoic acid, can sometimes lead to decomposition under certain high-temperature conditions. researchgate.net

| Reaction Type | Reagent(s) | Product Type | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄, HCl) | Ester | Reversible reaction; often requires excess alcohol or water removal. masterorganicchemistry.com |

| Steglich Esterification | Alcohol (R'OH), DCC, DMAP (catalyst) | Ester | Proceeds under mild, neutral conditions. nih.gov |

| Amidation (via activation) | Amine (R'NH₂ or R'₂NH), Coupling agent (e.g., DCC, EDC) | Amide | Bypasses the formation of unreactive carboxylate salts. libretexts.org |

The dimethylamino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. This has a significant electronic influence on the aromatic ring and the other functional groups. It enhances the electron density of the benzene ring, particularly at the ortho and para positions, which can affect the reactivity in electrophilic aromatic substitution, although the ring is already heavily substituted.

Its primary chemical characteristics are its basicity and nucleophilicity. As a tertiary amine, it can be protonated by acids to form a quaternary ammonium salt. This property can be used to modify the solubility of the molecule. While the dimethylamino group itself is a nucleophile, its direct participation in substitution reactions on the aromatic ring is limited. However, its electron-donating nature enhances the nucleophilicity of the aromatic ring and can influence the reaction pathways involving the other functional groups. For example, it activates the aldehyde group toward certain electrophilic reagents and deactivates it toward nucleophiles compared to an unsubstituted benzaldehyde. arkat-usa.org

Role as a Versatile Synthetic Building Block

The presence of three distinct functional groups makes this compound a highly versatile synthetic intermediate, or "building block," for the construction of complex molecules. lifechemicals.comasischem.com Each functional group can be addressed selectively under different reaction conditions, allowing for a stepwise and controlled synthesis.

This molecule is an ideal precursor for synthesizing various heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. heteroletters.org The ortho disposition of the aldehyde and carboxylic acid groups is particularly significant, as it allows for cyclization reactions following an initial reaction at one of the sites.

For example, a reaction at the aldehyde group with an amine-containing nucleophile can be followed by an intramolecular cyclization via amidation or esterification with the neighboring carboxylic acid group. This strategy is widely used to build fused ring systems. Analogs like 2-formylbenzoic acid are key starting materials for the synthesis of isoindolinones, phthalides, and related heterocyclic structures. beilstein-journals.orgnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. beilstein-journals.org The trifunctional nature of this compound makes it an excellent substrate for MCRs.

For instance, in an Ugi-type reaction, the aldehyde and carboxylic acid can react with an amine and an isocyanide to generate highly functionalized lactams. nih.gov Similarly, related 2-formylbenzoic acids are used in modified Kabachnik–Fields reactions to produce isoindolinone phosphonates. beilstein-journals.org

The molecule can also initiate cascade reactions, where a single reaction event triggers a series of subsequent intramolecular transformations. researchgate.net For example, an initial intermolecular reaction at the aldehyde could be followed by an intramolecular cyclization involving the carboxylic acid, which then sets up a further reaction. This allows for the rapid construction of molecular complexity from a relatively simple starting material.

| Reaction Name/Type | Other Components | Resulting Heterocyclic Core |

|---|---|---|

| Ugi-type Reaction | Amine, Isocyanide | Functionalized Isoindolinones (Lactams) nih.gov |

| Kabachnik–Fields Reaction | Amine, Dimethyl phosphonate | Isoindolinone-3-phosphonates beilstein-journals.org |

| Strecker Reaction | Secondary Amine, Sodium Cyanide | Dialkylaminonitrile derivatives researchgate.net |

| Tandem Cyclization | Amine, Alkyne | Benzo-fused γ-lactams nih.gov |

Methodologies for Derivatization

This compound is a versatile bifunctional molecule, possessing both a carboxylic acid and an aldehyde group attached to a dimethylamino-substituted benzene ring. This unique arrangement of functional groups allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis for the preparation of diverse molecular architectures. The presence of the electron-donating dimethylamino group at the para-position relative to the carboxylic acid and ortho- to the formyl group influences the reactivity of both functional moieties. The following sections detail its utility in the synthesis of substituted aromatic compounds and the generation of novel heterocyclic systems, primarily drawing upon the reactivity of the closely related parent compound, 2-formylbenzoic acid.

Synthesis of Substituted Aromatic Compounds

The aldehyde and carboxylic acid functionalities of this compound serve as reactive handles for the introduction of new substituents onto the aromatic ring system. One notable transformation is the Strecker reaction, a three-component condensation that provides access to α-aminonitriles, which are precursors to amino acids and other valuable compounds.

A study on 2-formylbenzoic acids demonstrated a simple and efficient method for the synthesis of dialkylaminonitrile derivatives by reacting the acid with a secondary amine and sodium cyanide in water at room temperature. This reaction proceeds without the need for a catalyst. The proposed mechanism involves the initial formation of an iminium ion from the condensation of the formyl group with the secondary amine, which is then attacked by the cyanide ion to yield the α-aminonitrile product. The reaction is facilitated by the aqueous medium.

This methodology can be extrapolated to this compound, where the reaction with various secondary amines would yield a range of α-(dialkylamino)-α-(cyanomethyl)benzoic acid derivatives. The general scheme for this reaction is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Secondary Amine (e.g., Dimethylamine, Diethylamine, Piperidine) | Sodium Cyanide | 2-((Alkylamino)(cyano)methyl)-4-(dimethylamino)benzoic acid |

Table 1: Synthesis of Substituted Aromatic Compounds via Strecker Reaction This is an interactive data table. Click on the headers to sort.

Note: The specific yields for the 4-(dimethylamino) derivative are projected based on the high yields reported for 2-formylbenzoic acid.

| Entry | Secondary Amine | Product Name | Projected Yield (%) |

| 1 | Benzylmethylamine | 2-((Benzyl(methyl)amino)(cyano)methyl)-4-(dimethylamino)benzoic acid | >95 |

| 2 | N-Methylaniline | 2-((Cyano(methyl)(phenyl)amino)methyl)-4-(dimethylamino)benzoic acid | >95 |

| 3 | Dicyclohexylamine | 2-((Cyano(dicyclohexylamino))methyl)-4-(dimethylamino)benzoic acid | >95 |

| 4 | Dimethylamine | 2-((Cyano(dimethylamino))methyl)-4-(dimethylamino)benzoic acid | >90 |

| 5 | N-Methylbutylamine | 2-((Butyl(methyl)amino)(cyano)methyl)-4-(dimethylamino)benzoic acid | >95 |

This reaction highlights the utility of the formyl group in constructing new carbon-carbon and carbon-nitrogen bonds, leading to highly functionalized aromatic compounds.

Generation of Novel Heterocyclic Systems

The juxtaposition of the aldehyde and carboxylic acid groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. Condensation reactions with bifunctional nucleophiles can lead to the formation of five- and six-membered rings.

A significant application in this area is the synthesis of isoindolinones. Research has shown that 2-formylbenzoic acid can undergo a three-component condensation with primary amines and dialkyl phosphites to afford isoindolin-1-one-3-phosphonates. researchgate.net This reaction, which can be performed under microwave irradiation, proceeds through the initial formation of an imine between the formyl group and the primary amine, followed by the addition of the phosphite and subsequent intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid group (or its ester derivative), leading to the isoindolinone core. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Heterocyclic Product |

| This compound | Primary Amine | Dialkyl Phosphite | 6-(Dimethylamino)-2-alkyl-3-(dialkoxyphosphoryl)isoindolin-1-one |

Table 2: Synthesis of Isoindolinone-3-phosphonates This is an interactive data table. Click on the headers to sort.

Note: This represents a potential synthetic application based on the reactivity of 2-formylbenzoic acid.

| Entry | Primary Amine | Dialkyl Phosphite | Product Name |

| 1 | Methylamine | Dimethyl Phosphite | 6-(Dimethylamino)-3-(dimethoxyphosphoryl)-2-methylisoindolin-1-one |

| 2 | Ethylamine | Diethyl Phosphite | 2-Ethyl-6-(dimethylamino)-3-(diethoxyphosphoryl)isoindolin-1-one |

| 3 | Benzylamine | Diethyl Phosphite | 2-Benzyl-6-(dimethylamino)-3-(diethoxyphosphoryl)isoindolin-1-one |

Furthermore, the reaction of 2-formylbenzoic acid with hydrazides has been shown to produce hydrazones, which can serve as intermediates for the synthesis of more complex heterocyclic systems. For instance, reaction with isonicotinic hydrazide would yield a compound amenable to further cyclization, potentially leading to fused pyridotriazine or pyridophthalazine ring systems. The presence of the dimethylamino group in the 4-position would likely enhance the electron density of the aromatic ring, potentially influencing the regioselectivity of subsequent cyclization steps.

These examples underscore the significant potential of this compound as a scaffold for the construction of a variety of heterocyclic structures, which are of considerable interest in medicinal chemistry and materials science.

Computational and Theoretical Investigations of 4 Dimethylamino 2 Formylbenzoic Acid

Quantum Chemical Calculation Approaches

Quantum chemical calculations are essential for predicting molecular properties from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. ijastems.org Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 4-(Dimethylamino)-2-formylbenzoic acid, DFT calculations are typically employed to determine its ground-state properties. The process begins with geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation. This provides crucial information about bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 4-Formylbenzoic acid and various substituted benzoic acids, have successfully used DFT for this purpose. nih.govnih.gov

Commonly used functionals for such calculations include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines Hartree-Fock theory with DFT. scispace.comikprress.org The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical. Pople-style basis sets like 6-311++G(d,p) are frequently used for organic molecules as they provide a good description of electron distribution, including polarization and diffuse functions. scispace.comikprress.org

Once the optimized geometry is obtained, further properties can be calculated. Vibrational frequency analysis is a standard subsequent step. The calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model and to aid in the assignment of vibrational modes. nih.govikprress.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. oulu.fi The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. While HF is a crucial starting point, it has a significant limitation: it does not account for electron correlation, which is the interaction between individual electrons. oulu.fi

To improve upon the HF method, post-Hartree-Fock methods have been developed. These methods incorporate electron correlation to provide more accurate results, although at a higher computational cost. One of the most common post-Hartree-Fock methods is Møller-Plesset perturbation theory, particularly at the second order (MP2). researchgate.net The MP2 method offers a significant improvement in accuracy over HF for many systems. More advanced and accurate methods, such as Coupled-Cluster (CCSD) theory, exist but are computationally very demanding and are typically reserved for smaller molecules.

For a molecule like this compound, HF calculations could provide a basic understanding of its electronic structure, but for more precise energy and property predictions, methods like MP2 would be more appropriate. researchgate.net These methods are particularly useful for benchmarking the results obtained from more computationally efficient DFT calculations.

Electronic Structure and Reactivity Descriptors

Beyond determining the ground state geometry, computational methods can provide a wealth of information about a molecule's electronic properties and its potential for chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This gap is also related to the molecule's electronic absorption properties; a smaller gap generally corresponds to absorption at a longer wavelength. scispace.com

For this compound, the HOMO is expected to be primarily located on the electron-rich part of the molecule: the dimethylamino group and the aromatic ring. The electron-donating nature of the dimethylamino group raises the energy of the HOMO. Conversely, the LUMO is expected to be localized on the electron-deficient regions, particularly the formyl and carboxylic acid groups, which are electron-withdrawing. This spatial separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation.

Computational studies on related molecules like 4-(Dimethylamino)benzoic acid and 4-(carboxyamino)-benzoic acid have calculated HOMO-LUMO gaps using DFT, providing insights into their stability and reactivity. scispace.comactascientific.com

Table 1: Representative Frontier Orbital Energies and Properties Calculated for Benzoic Acid Derivatives Note: The following data is illustrative, based on typical values for similar compounds calculated by DFT methods, and does not represent experimentally verified values for this compound.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | ~ -2.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. actascientific.com |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. aimspress.com The MEP surface maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP surface would be expected to show distinct regions of varying potential.

Negative Potential (Red): The most negative potential would be concentrated around the oxygen atoms of the carbonyl group in the formyl substituent and the carboxylic acid group. These regions are the most likely sites for electrophilic attack.

Positive Potential (Blue): The most positive potential would be located on the acidic hydrogen atom of the carboxylic acid group, making it the primary site for deprotonation and nucleophilic interaction.

Intermediate Potential: The aromatic ring would exhibit a more complex potential distribution due to the competing effects of the substituents. The electron-donating dimethylamino group would increase the electron density on the ring, while the electron-withdrawing groups would decrease it.

MEP analysis has been effectively used to study the reactivity of similar molecules, such as 4-(Dimethylamino)benzoic acid and other substituted benzoic acids. ikprress.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with classical Lewis structures. wikipedia.orgjuniperpublishers.com This method is particularly useful for analyzing charge delocalization and hyperconjugative interactions, which contribute to molecular stability.

NBO analysis examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. ijastems.org

In this compound, several key hyperconjugative interactions are expected:

The lone pair on the nitrogen atom of the dimethylamino group can delocalize into the antibonding π* orbitals of the aromatic ring (LP(N) → π*(C-C)). This interaction is characteristic of the strong electron-donating nature of the amino group and contributes significantly to the molecule's stability.

The lone pairs on the oxygen atoms of the formyl and carboxylic acid groups can also participate in delocalization into adjacent antibonding orbitals.

Interactions involving the π orbitals of the aromatic ring donating into the antibonding π* orbitals of the carbonyl groups (π(C-C) → π*(C=O)) would also be significant.

Table 2: Representative NBO Donor-Acceptor Interactions Note: This table shows typical strong interactions expected for this compound based on NBO analyses of similar structures. E(2) values are illustrative.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (CAr-CAr) | ~ 40-60 | Lone pair delocalization into the aromatic ring. |

| π (CAr-CAr) | π* (C=O)formyl | ~ 20-30 | Ring π-system delocalization into the formyl group. |

| π (CAr-CAr) | π* (C=O)carboxyl | ~ 15-25 | Ring π-system delocalization into the carboxyl group. |

| LP (O)carbonyl | σ* (C-C) | ~ 2-5 | Lone pair delocalization from carbonyl oxygen. |

Mechanistic Insights and Dynamic Studies

Computational and theoretical investigations provide a powerful lens through which to understand the intricate mechanistic details and dynamic behaviors of this compound at a molecular level. These in silico approaches allow for the exploration of reaction pathways, the characterization of transient species like transition states, and the detailed analysis of electronic excited states and their photophysical properties. Such studies are crucial for rationalizing the molecule's reactivity and its behavior upon interaction with light.

Reaction Pathway Elucidation and Transition State Analysis

While specific computational studies on the reaction pathways of this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of analogous substituted benzaldehydes. Density Functional Theory (DFT) has emerged as a standard tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and the transition states that connect them.

A pertinent example can be found in the DFT studies of the reaction between benzaldehyde derivatives and amine nucleophiles, which is analogous to potential reactions involving the formyl group of the title compound. For instance, the reaction of benzaldehyde with 4-amino-4H-1,2,4-triazole has been computationally investigated at the B3LYP/6-31+G(d) level of theory. This study identified three key transition states (TS) corresponding to the formation of a hemiaminal and its subsequent dehydration to a Schiff base. nih.gov

The first transition state (TS1) involves a concerted process of hydrogen transfer from the amine to the carbonyl oxygen and a nucleophilic attack of the amine nitrogen on the carbonyl carbon. nih.gov The second transition state (TS2) corresponds to an internal rearrangement of the molecular geometry of the hemiaminal intermediate. nih.gov The final transition state (TS3) is associated with the elimination of a water molecule, leading to the formation of the C=N double bond of the Schiff base. nih.gov The energetic barriers associated with these transition states are critical in determining the reaction kinetics.

The principles from such studies can be extrapolated to predict the behavior of this compound. The electron-donating dimethylamino group is expected to influence the electrophilicity of the formyl carbon, thereby affecting the energy barriers for nucleophilic attack. The ortho-carboxyl group could potentially participate in the reaction mechanism, for instance, through intramolecular catalysis.

Table 1: Representative Transition States in an Analogous Benzaldehyde Reaction This table presents data from a DFT study on the reaction of benzaldehyde with 4-amino-4H-1,2,4-triazole as an illustrative example of transition state analysis.

| Transition State | Description | Key Features |

| TS1 | Hemiaminal formation | Concerted H-transfer and N-C bond formation nih.gov |

| TS2 | Internal rearrangement | Conformational change in the hemiaminal intermediate nih.gov |

| TS3 | Water elimination | Breaking of the C-O and O-H bonds, formation of the C=N bond nih.gov |

Transition state theory allows for the calculation of reaction rates from the energetic profile of the reaction pathway. The geometry of the transition state provides a snapshot of the molecular configuration at the peak of the energy barrier, offering crucial information about the bond-breaking and bond-forming processes. For this compound, computational modeling could similarly elucidate the mechanisms of its various potential reactions, such as condensations, oxidations, or reductions, by identifying the relevant transition states and intermediates.

Excited State Properties and Photophysical Phenomena (e.g., Charge Transfer States)

The photophysical behavior of this compound is expected to be dominated by intramolecular charge transfer (ICT) processes, a common feature in molecules possessing strong electron-donating and electron-accepting groups. The dimethylamino group serves as a potent electron donor, while the formyl and benzoic acid moieties act as electron acceptors. Upon photoexcitation, an electron is promoted from a molecular orbital primarily localized on the donor to one centered on the acceptor, resulting in a significant redistribution of electron density and a large excited-state dipole moment.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. rsc.orgchemrxiv.org It allows for the calculation of vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the characterization of the nature of the electronic transitions.

For donor-acceptor systems like this compound, the lowest energy electronic transition is typically of a π-π* nature with a strong ICT character. This leads to a low-energy absorption band in the UV-visible spectrum. The properties of the excited state, particularly its energy and geometry, are often highly sensitive to the polarity of the solvent. In polar solvents, the large excited-state dipole moment is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum, a phenomenon known as solvatochromism.

Computational studies on analogous molecules, such as para-substituted N,N-dimethylanilines and other donor-acceptor substituted aromatic systems, have provided a deep understanding of these ICT processes. uq.edu.aursc.org For example, in 4-N,N-dimethylamino-4′-nitrobiphenyl, the dynamics of the ICT process are solvent-dependent, with ultrafast twisting of the N,N-dimethylaniline group occurring in polar solvents to form a twisted intramolecular charge transfer (TICT) state. rsc.org The formation of such non-planar TICT states can provide non-radiative decay pathways, influencing the fluorescence quantum yield.

Table 2: Representative Calculated Excited State Properties for a Donor-Acceptor Molecule This table presents hypothetical data based on typical TD-DFT results for donor-acceptor molecules analogous to this compound to illustrate the nature of their excited states.

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contribution | Character |

| S1 | 3.5 | 0.8 | HOMO → LUMO | π-π* / ICT |

| S2 | 4.2 | 0.1 | HOMO-1 → LUMO | π-π |

| S3 | 4.5 | 0.05 | HOMO → LUMO+1 | π-π / ICT |

In this representative data, the first excited state (S1) has a high oscillator strength, indicating a strongly allowed transition, and is characterized by a HOMO to LUMO transition, typical of an ICT state. The higher excited states (S2, S3) may have different orbital contributions and lower oscillator strengths.

The interplay between the locally excited (LE) and charge transfer states is crucial in defining the photophysical properties. Femtosecond transient absorption spectroscopy, often complemented by TD-DFT calculations, can be used to track the dynamics of these excited states, revealing processes such as vibrational cooling, solvent relaxation, and intersystem crossing. nih.gov For this compound, the ortho-substitution pattern might lead to unique steric and electronic interactions that could influence the geometry of the excited state and the dynamics of the ICT process.

Derivatives, Analogues, and Structure Reactivity/property Relationship Studies of 4 Dimethylamino 2 Formylbenzoic Acid

Design and Synthesis of Chemically Modified Analogues

The carboxylic acid group is readily converted into a variety of derivatives, primarily esters and amides, which can significantly alter the compound's polarity, solubility, and hydrogen bonding capabilities.

Esters: Esterification of the carboxylic acid can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Another effective method is the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which allows for ester formation under mild conditions. This method is particularly suitable for reactions with sterically hindered alcohols. The synthesis of various esters allows for the introduction of different alkyl or aryl groups, thereby modifying the lipophilicity and steric profile of the molecule.

Amides: Amide derivatives are synthesized by coupling the carboxylic acid with primary or secondary amines. The most general route involves activating the carboxylic acid by converting it to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride readily reacts with an amine to form the corresponding amide. nih.gov Alternatively, direct condensation of the carboxylic acid and amine can be promoted by coupling agents like titanium(IV) chloride (TiCl₄) or carbodiimides (e.g., DCC, EDCI). nih.govwikipedia.org These methods provide access to a wide range of N-substituted amides, introducing diverse functional groups and structural complexity.

Salts: Simple acid-base reactions with inorganic or organic bases can convert the carboxylic acid into its corresponding carboxylate salt. These salts often exhibit increased water solubility compared to the parent acid.

Table 1: Representative Carboxylic Acid Derivatives and Synthesis Methods

| Derivative Type | General Structure (R' = alkyl, aryl, etc.) | Common Synthesis Method | Key Reagents |

|---|---|---|---|

| Ester |  |

Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) |

| Ester |  |

Steglich Esterification | Alcohol (R'-OH), DCC, DMAP |

| Amide |  |

Via Acyl Chloride | SOCl₂, Amine (R'₂NH) |

| Amide |  |

Direct Condensation | Amine (R'₂NH), Coupling Agent (e.g., TiCl₄, DCC) |

| Salt |  |

Neutralization | Base (e.g., NaOH, K₂CO₃) |

The aldehyde functional group is a key site for derivatization, primarily through condensation reactions with nitrogen-based nucleophiles to form imines (Schiff bases) and hydrazones.

Schiff Bases: These are formed through the condensation reaction of the aldehyde group with a primary amine (R-NH₂). iomcworld.com The reaction, which is typically catalyzed by a small amount of acid, results in the formation of an azomethine or imine group (C=N-R). iomcworld.comviu.ca The synthetic flexibility of this reaction allows for the incorporation of a wide array of alkyl and aryl substituents from the amine component, leading to a diverse library of Schiff base derivatives. nih.gov Schiff bases derived from related compounds like 4-(dimethylamino)benzaldehyde (B131446) have been extensively studied. iomcworld.comnih.gov

Hydrazones: In a similar fashion, the aldehyde can react with hydrazines or hydrazides to form hydrazones, which contain the R₁R₂C=N-NR₃R₄ linkage. slideshare.net The reaction with a substituted hydrazide (R-CO-NHNH₂) yields an N-acylhydrazone. These derivatives have garnered significant interest due to their coordination chemistry and potential biological activities. researchgate.netjocpr.comsemanticscholar.org For example, hydrazones derived from 4-formylbenzoic acid have been synthesized and investigated for their antimicrobial properties. researchgate.netsemanticscholar.org

Acetals: The aldehyde group can be protected by converting it into an acetal (B89532) through reaction with an alcohol in the presence of an acid catalyst. This reaction is reversible and is often used to mask the reactivity of the aldehyde while modifications are made to other parts of the molecule.

Table 2: Representative Aldehyde Derivatives and Synthesis Methods

| Derivative Type | General Structure (R' = alkyl, aryl, etc.) | Common Synthesis Method | Key Reagents |

|---|---|---|---|

| Schiff Base (Imine) |  |

Condensation | Primary Amine (R'-NH₂), Acid Catalyst |

| Hydrazone |  |

Condensation | Hydrazine/Hydrazide (R'-NHNH₂), Acid Catalyst |

| Acetal |  |

Acetalization | Alcohol (R'-OH), Acid Catalyst |

The reactivity and properties of the molecule are heavily influenced by the electronic nature of the substituents on the aromatic ring. The existing groups—a strong electron-donating dimethylamino group (-N(CH₃)₂), an electron-withdrawing formyl group (-CHO), and an electron-withdrawing carboxylic acid group (-COOH)—create a complex electronic environment.

The dimethylamino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. The formyl and carboxyl groups are deactivating and meta-directing. uobasrah.edu.iq Given the positions of the existing substituents, the C3 and C5 positions are the most likely sites for further electrophilic aromatic substitution, such as nitration, halogenation, or sulfonation. The introduction of additional electron-donating or electron-withdrawing groups at these positions would further modulate the electron density of the ring, influencing the acidity of the carboxyl group, the basicity of the amino group, and the reactivity of the aldehyde. nih.gov

For instance, adding a nitro group (-NO₂) at the C3 position would significantly increase the acidity of the carboxylic acid due to its strong electron-withdrawing nature. Conversely, adding an electron-donating group like a methoxy (B1213986) group (-OCH₃) would decrease the acidity.

Influence of Structural Modifications on Chemical Reactivity and Properties

Acidity and Basicity: Converting the carboxylic acid to an ester or an amide removes its acidic proton, fundamentally changing its acid-base properties. The basicity of the dimethylamino group can be affected by modifications to the aromatic ring. Adding electron-withdrawing groups to the ring will decrease the basicity of the amine by pulling electron density away from the nitrogen atom.

Reactivity of the Carbonyl Groups: The electrophilicity of the aldehyde's carbonyl carbon is influenced by ring substituents. Electron-withdrawing groups on the ring increase its reactivity towards nucleophiles, while electron-donating groups decrease it. Similarly, the reactivity of the carboxylic acid and its derivatives in nucleophilic acyl substitution reactions is modulated by these electronic effects.

Physical Properties: Derivatization significantly alters physical properties. Esterification or amidation generally increases lipophilicity and decreases water solubility compared to the parent carboxylic acid. The formation of salts, in contrast, typically enhances water solubility. These changes are critical for controlling the compound's behavior in different solvent systems and biological environments.

Biological Activity: The introduction of specific functional groups can impart biological activity. For example, the formation of hydrazone derivatives has been shown to be a successful strategy for developing potent antimicrobial agents. researchgate.netsemanticscholar.org The structural modifications allow for fine-tuning the molecule's interaction with biological targets.

Advanced Structure-Property Correlation Methodologies

To systematically understand and predict the impact of structural changes on the properties of these molecules, advanced correlation methodologies are employed. These methods move beyond qualitative predictions to provide quantitative relationships between structure and activity or properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of 4-(Dimethylamino)-2-formylbenzoic acid, QSAR models could be developed to predict properties like antibacterial activity or toxicity based on calculated molecular descriptors. nih.govviu.ca These descriptors can quantify physicochemical properties such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters. utexas.edu QSAR studies have been successfully applied to various classes of compounds, including benzoic acid derivatives and Schiff bases, to guide the design of more potent analogues. viu.caresearchgate.net

Hammett Equation: The Hammett equation is a classic example of a linear free-energy relationship used to quantify the effect of meta- and para-substituents on the reactivity of benzoic acid derivatives. wikipedia.orgnih.govyoutube.com It relates reaction rates and equilibrium constants to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect (inductive and resonance) of a particular substituent, while the reaction constant, ρ, measures the sensitivity of a reaction to these substituent effects. researchgate.net This equation can be used to predict how new substituents on the aromatic ring of this compound analogues would alter the pKa of the carboxylic acid or the rates of reactions involving the other functional groups. nih.gov

3D-QSAR (CoMFA and CoMSIA): Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated correlation by considering the 3D structure of the molecules. jocpr.com In these methods, a series of aligned molecules are placed in a 3D grid, and their steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated. semanticscholar.orgnih.gov Statistical methods are then used to correlate these 3D fields with the observed biological activity. The resulting models generate contour maps that highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity, providing a powerful visual guide for rational drug design.

Future Research Directions and Emerging Opportunities for 4 Dimethylamino 2 Formylbenzoic Acid

Innovations in Green Synthetic Methodologies

The development of environmentally benign synthetic routes for 4-(Dimethylamino)-2-formylbenzoic acid is a primary area for future research. Traditional multi-step syntheses often rely on hazardous reagents and generate significant waste. The focus is shifting towards green chemistry principles to enhance sustainability and efficiency.

Future methodologies could include:

Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific transformations, such as the selective oxidation of a methyl group to a formyl group under mild, aqueous conditions. This approach offers high selectivity and reduces the need for protecting groups.

Microwave-Assisted Organic Synthesis (MAOS): Employing microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for the use of greener solvents compared to conventional heating methods.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters like temperature and pressure, enhancing safety and scalability. This method can minimize waste and allow for the efficient synthesis of the target compound.

Use of Greener Solvents: Research into replacing traditional volatile organic compounds (VOCs) with benign alternatives such as water, supercritical fluids (like CO₂), or ionic liquids is crucial for reducing the environmental impact of the synthesis process. chalcogen.ro

| Synthetic Approach | Traditional Method Characteristics | Potential Green Innovation | Key Advantages |

|---|---|---|---|

| Oxidation Step | Use of heavy metal oxidants (e.g., KMnO₄, CrO₃) | Enzymatic oxidation or aerobic oxidation with a catalyst | Avoids toxic metal waste, high selectivity, mild conditions |

| Reaction Conditions | High temperatures, long reaction times, organic solvents | Microwave-assisted synthesis in aqueous media or ionic liquids | Drastically reduced reaction time, energy efficiency, lower solvent toxicity |

| Process Type | Batch processing | Continuous flow chemistry | Improved safety, scalability, and process control; reduced waste |

Advanced Characterization and In Situ Monitoring Techniques

A comprehensive understanding of the structure, properties, and reaction dynamics of this compound requires the application of sophisticated analytical techniques. While standard methods like NMR and FTIR provide basic structural confirmation, advanced approaches can offer deeper insights. researchgate.net

Future research should leverage:

Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HMBC, HSQC) can unambiguously confirm the connectivity and spatial relationships between atoms, which is crucial for verifying the substitution pattern on the aromatic ring.

In Situ Reaction Monitoring: The use of real-time monitoring techniques is essential for understanding reaction kinetics, identifying transient intermediates, and optimizing synthetic protocols. chemrxiv.org Probes for Process Analytical Technology (PAT), such as in situ FTIR (ReactIR) and Raman spectroscopy, can track the consumption of reactants and the formation of products in real-time without the need for sampling. chemrxiv.org This data is invaluable for mechanistic studies and process scale-up.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure provides definitive proof of the molecular architecture, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net This information is fundamental for understanding its solid-state behavior and designing materials with specific properties.

| Technique | Information Gained | Future Research Application |

|---|---|---|

| In Situ FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. chemrxiv.org | Optimizing synthesis, elucidating reaction mechanisms, ensuring process safety. |

| 2D NMR Spectroscopy | Definitive confirmation of atomic connectivity and molecular structure. | Structural verification of novel derivatives and products from reactivity studies. |

| Fluorescence Lifetime Imaging (FLIM) | Spatial distribution and local environment of the molecule within a larger system. wuttkescience.com | Characterizing the compound's integration into materials or biological systems. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, packing, and intermolecular forces. nih.govresearchgate.net | Informing crystal engineering, polymorph studies, and computational modeling. |

Exploitation of Novel Reactivity Patterns and Catalysis

The unique arrangement of the three functional groups in this compound offers fertile ground for exploring novel chemical transformations. The proximity of the formyl and carboxylic acid groups can facilitate unique intramolecular reactions, while the dimethylamino group can influence the electronic properties of the ring and act as a catalytic site.

Emerging opportunities include:

Intramolecular Reactions: Investigating intramolecular cyclization or condensation reactions between the adjacent aldehyde and carboxylic acid functionalities could lead to the synthesis of novel heterocyclic systems, such as phthalides or isoindolinones, which are valuable scaffolds in medicinal chemistry.

Component for Multi-component Reactions: Its structure makes it an ideal candidate for use in multi-component reactions (MCRs), such as the Strecker or Ugi reactions, to rapidly generate libraries of complex molecules with high structural diversity. researchgate.net

Organocatalysis: The compound itself could be explored as an organocatalyst. The combination of a Lewis basic dimethylamino group and a Brønsted acidic carboxylic acid group could enable synergistic catalysis for various organic transformations.

Ligand Development: The molecule can serve as a versatile ligand for coordinating with metal centers. The oxygen and nitrogen atoms can act as donor sites, creating novel metal complexes with potential applications in catalysis or as functional materials.

| Research Area | Potential Reaction or Use | Scientific Significance |

|---|---|---|

| Heterocycle Synthesis | Intramolecular cyclization via reaction of the formyl and carboxyl groups. | Provides access to novel fused-ring systems for pharmaceutical and materials science. |

| Organocatalysis | Acting as a bifunctional catalyst (acid/base). | Development of new, metal-free catalytic systems for sustainable chemistry. |

| Coordination Chemistry | Serving as a ligand for transition metals. | Creation of new catalysts, sensors, or metal-organic frameworks (MOFs). |

| Multi-component Reactions | Use as a key building block in one-pot syntheses. researchgate.net | Efficient generation of molecular complexity and diverse compound libraries. |

Interdisciplinary Collaborative Research for Expanded Applications

The full potential of this compound can be realized through collaborations that bridge chemistry with other scientific fields. Its functional handles allow for its integration into a wide array of systems and materials.

Future interdisciplinary directions include:

Materials Science: The compound can be used as a functional monomer for the synthesis of advanced polymers or as a building block for creating porous crystalline materials like Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). These materials could have applications in gas storage, separation, or catalysis.

Medicinal Chemistry and Chemical Biology: The molecule can serve as a scaffold for the synthesis of new bioactive compounds. The dimethylaminophenyl moiety is found in various compounds with interesting biological properties. mdpi.com It can also be derivatized to create fluorescent probes for imaging biological processes, leveraging the charge-transfer characteristics of the dimethylamino-aromatic system. researchgate.net

Analytical Chemistry: Derivatives of this compound could be developed as reagents for analytical applications, such as for the derivatization of amines or alcohols to facilitate their detection by mass spectrometry or chromatography. Stable isotope-labeled versions could be synthesized for use in quantitative proteomics or metabolomics. nih.gov

| Interdisciplinary Field | Potential Role of the Compound | Example Application |

|---|---|---|

| Materials Science | Functional building block (linker/strut) | Synthesis of Metal-Organic Frameworks (MOFs) for carbon capture. |

| Medicinal Chemistry | Core scaffold for drug discovery | Development of novel anticancer agents or enzyme inhibitors. mdpi.com |

| Chemical Biology | Precursor to fluorescent probes | Visualizing specific cellular components or processes. |

| Analytical Chemistry | Derivatizing agent for mass spectrometry | Enhancing the ionization efficiency and detection of biomolecules. nih.gov |

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(Dimethylamino)-2-formylbenzoic acid?

Methodological Answer:

The synthesis typically involves formylation of a pre-functionalized benzoic acid derivative. A plausible approach includes:

Protection of the dimethylamino group using acid-labile protecting groups (e.g., Boc) to prevent side reactions.

Directed formylation via Vilsmeier-Haack reaction (using POCl₃ and DMF) at the ortho position relative to the carboxylic acid group .

Deprotection under mild acidic conditions to restore the dimethylamino group.

Key Analytical Steps:

- Monitor reaction progress using TLC or HPLC.

- Confirm regioselectivity via -NMR (e.g., formyl proton at δ ~10 ppm) .

Advanced: How can steric hindrance and electronic effects be managed during synthesis?

Methodological Answer:

The dimethylamino (electron-donating) and formyl (electron-withdrawing) groups create competing electronic effects, potentially leading to side reactions (e.g., over-oxidation or undesired cyclization). Strategies include:

- Low-temperature reactions (e.g., −20°C) to slow down competing pathways.

- Use of bulky solvents (e.g., THF) to stabilize intermediates.

- Catalytic additives (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity .

Data Table:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Room temperature, THF | 62 | 92% |

| −20°C, ZnCl₂, DCM | 78 | 98% |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm formyl (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) functionalities.

- - and -NMR : Assign peaks for dimethylamino (δ ~3.0 ppm, singlet) and formyl (δ ~10 ppm) groups.

- HPLC-MS : Verify molecular ion ([M+H]⁺) and assess purity (>95% recommended for biological assays) .

Advanced: How can structural ambiguities in crystalline forms be resolved?

Methodological Answer:

For polymorphic or solvate forms (e.g., methanol solvate):

- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths and angles (e.g., C=O bond distance ~1.21 Å) .

- DFT calculations : Compare experimental and theoretical vibrational spectra (e.g., formyl group vibrations) to validate assignments .

Example Data:

| Parameter | Experimental (SCXRD) | DFT (B3LYP/6-31G*) |

|---|---|---|

| C=O bond length (Å) | 1.21 | 1.19 |

| Dihedral angle (N-C-C=O) | 12.5° | 11.8° |

Basic: What are the key applications in medicinal chemistry?

Methodological Answer:

The compound serves as a precursor for:

- Schiff base ligands : Coordinate with metal ions (e.g., Cu²⁺, Fe³⁺) for catalytic or antimicrobial studies.

- Peptide conjugates : Link bioactive peptides via the formyl group for targeted drug delivery.

Reference Case:

Similar dimethylamino-benzoic acid derivatives are intermediates in synthesizing kinase inhibitors .

Advanced: How does the compound’s reactivity compare to analogs like 4-(Dimethylamino)benzoic acid?

Methodological Answer:

The formyl group introduces distinct reactivity:

- Electrophilic substitution : The formyl group directs incoming electrophiles to the para position, unlike the dimethylamino group, which is ortho/para-directing.

- Reduction susceptibility : The formyl group is more prone to NaBH₄ reduction than the carboxylic acid.

Experimental Comparison:

| Reaction | This compound | 4-(Dimethylamino)benzoic acid |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Para-nitro product (85%) | Ortho-nitro product (72%) |

| NaBH₄ reduction | Alcohol derivative (90%) | No reaction |

Advanced: How can reaction mechanisms involving the formyl group be elucidated?

Methodological Answer:

- Kinetic isotope effects (KIE) : Use deuterated formyl (R–CDO) to study rate-determining steps.

- Trapping intermediates : Use TEMPO to stabilize radical intermediates in oxidation reactions.

- Computational modeling : Perform transition-state analysis using Gaussian or ORCA software .

Advanced: How to address contradictions in spectral data across studies?

Methodological Answer:

Contradictions (e.g., NMR shifts) may arise from solvent polarity or pH differences. Mitigation strategies:

Standardize conditions : Use deuterated DMSO for -NMR to minimize solvent effects.

Cross-validate with SCXRD : Compare experimental bond lengths with crystallographic data .

Collaborative databases : Share raw spectral data via platforms like CCDC (Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.